3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine
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Overview
Description
3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine is a heterocyclic organic compound that belongs to the oxazine family. Oxazines are characterized by a six-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine typically involves multicomponent reactions. One common method includes the reaction of aliphatic amines, aromatic aldehydes, and β-naphthol using a heterogeneous catalyst such as SiO2.HClO4 in ethanol as the solvent . Another method involves the use of pyridinium-based functionalized ionic liquids as catalysts for the one-pot multi-component condensation of β-naphthol, aromatic aldehydes, and urea under solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and reusable catalysts like SiO2.HClO4 and pyridinium-based ionic liquids suggests potential for industrial applications due to their efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, commonly using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential as a non-steroidal anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with the cyclooxygenase (COX) enzyme, inhibiting its activity and thereby reducing inflammation . The compound’s structure allows it to fit into the active site of the enzyme, blocking the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-chlorophenyl)-2-ethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine: Exhibits similar anti-inflammatory properties.
1,3-Bis(5-bromothiophen-2-yl)-2-ethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine: Also shows significant anti-inflammatory activity.
Uniqueness
3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit the COX enzyme effectively makes it a promising candidate for the development of new anti-inflammatory drugs .
Properties
CAS No. |
24609-76-5 |
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Molecular Formula |
C24H18ClNO |
Molecular Weight |
371.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-phenyl-2,3-dihydro-1H-benzo[f][1,3]benzoxazine |
InChI |
InChI=1S/C24H18ClNO/c25-19-13-10-18(11-14-19)24-26-23(17-7-2-1-3-8-17)22-20-9-5-4-6-16(20)12-15-21(22)27-24/h1-15,23-24,26H |
InChI Key |
PTSGIYDZVYWRDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC4=CC=CC=C43)OC(N2)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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